molecular formula C16H11N3O4 B11703662 N'-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide

N'-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide

Cat. No.: B11703662
M. Wt: 309.28 g/mol
InChI Key: NYXBWHGAFXNOTL-UHFFFAOYSA-N
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Description

N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide is a compound that belongs to the class of coumarin derivatives. Coumarins are well-known for their strong fluorescence properties, making them useful in various scientific applications. This particular compound has been studied for its potential use as a fluorescent chemosensor, particularly for detecting copper ions in water samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. This reaction produces the hydrazide derivative, which can then be further reacted with pyridine-4-carboxylic acid to form the final product . The reaction conditions often involve the use of solvents like ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and hydrazide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically require controlled conditions, such as specific temperatures and pH levels, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different coumarin derivatives, while substitution reactions can produce various substituted hydrazides.

Scientific Research Applications

N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide exerts its effects involves intramolecular charge transfer (ICT). The compound’s fluorescence properties are modulated by the presence of metal ions, such as copper, which can bind to the compound and alter its electronic structure . This binding typically occurs at the carbonyl oxygen and amide nitrogen, leading to a change in fluorescence intensity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide is unique due to its high selectivity and sensitivity for copper ions. Its ability to act as a “turn-off” fluorescent sensor makes it particularly valuable for detecting low concentrations of copper in water samples .

Properties

Molecular Formula

C16H11N3O4

Molecular Weight

309.28 g/mol

IUPAC Name

N'-(2-oxochromene-3-carbonyl)pyridine-4-carbohydrazide

InChI

InChI=1S/C16H11N3O4/c20-14(10-5-7-17-8-6-10)18-19-15(21)12-9-11-3-1-2-4-13(11)23-16(12)22/h1-9H,(H,18,20)(H,19,21)

InChI Key

NYXBWHGAFXNOTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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